![molecular formula C10H12O4 B7847468 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid](/img/structure/B7847468.png)
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Overview
Description
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid, also known as hydroferulic acid, is an organic compound with the empirical formula C10H12O4 . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . It has been used to inhibit prostaglandin E (2) production .
Molecular Structure Analysis
The molecular weight of 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid is 196.20 . The SMILES string representation of its structure is COc1cc (CCC (O)=O)ccc1O
.
Physical And Chemical Properties Analysis
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid is a powder with a melting point of 87-93 °C . It has an assay of ≥96.0% (T) .
Scientific Research Applications
Electrochemical Hydrogenation
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids is an important application in the field of organic synthesis. The conversion to 3-(methoxyphenyl)propanoic acids is highly efficient and can be achieved via electrocatalytic hydrogenation at a Ni cathode or direct electroreduction. This process provides a nearly quantitative yield, indicating its potential for industrial-scale applications in producing various chemical products (Korotaeva et al., 2011).
Phytotoxic and Mutagenic Effects
In agricultural and environmental sciences, understanding the phytotoxic and mutagenic effects of chemical compounds is crucial. The Triticum test, involving wheat seeds, has been used to assess the phytotoxicity and genotoxicity of 3-(methoxyphenyl)propanoic acid derivatives. This research provides insights into how these compounds affect plant growth, germination, and chromosomal stability, which is vital for environmental risk assessments and the development of safer agrochemicals (Jităreanu et al., 2013).
Polybenzoxazine Synthesis
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) is a phenolic compound with potential applications in material sciences, specifically in the production of polybenzoxazine. It offers a sustainable alternative to phenol, enhancing the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. This approach opens avenues for developing new materials with a range of thermal and thermo-mechanical properties, suitable for various industrial applications (Trejo-Machin et al., 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBIPIXMXHNYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-3-(4-methoxyphenyl)propanoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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